4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline

Anticancer Cytotoxicity Thiazole Derivatives

This uniquely functionalized thiazole-aniline hybrid features a para-sulfanyl linker and 4-methyl substitution that are critical for SAR-driven medicinal chemistry. It exhibits superior cytotoxicity vs. doxorubicin (A431, HT29 lines) and broad-spectrum antibacterial activity (MIC 1.9-125 μg/mL vs. S. aureus & E. coli). Its sulfanyl group further enables metal coordination, making it ideal for developing targeted anticancer agents, antimicrobials, and enzyme inhibitors.

Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
CAS No. 1019365-00-4
Cat. No. B1437899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
CAS1019365-00-4
Molecular FormulaC10H10N2S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)SC2=CC=C(C=C2)N
InChIInChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3
InChIKeyRWSDQMBAKOAUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline (CAS 1019365-00-4): A Thiazole-Aniline Scaffold for Antimicrobial and Anticancer Research Procurement


4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline is a heterocyclic building block that combines a 4-methylthiazole ring with a para-substituted aniline via a sulfanyl linker . This thiazole-aniline hybrid is widely employed as a versatile intermediate in medicinal chemistry due to its established potential for antimicrobial and cytotoxic activities . The compound is commercially available from multiple vendors with a typical purity of ≥95% and is stored sealed in dry conditions at 2-8°C, with molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol [1].

Why Generic Substitution of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Fails in Structure-Activity Relationship (SAR) Studies


Generic substitution within the thiazole-aniline class is not feasible due to the critical role of the 4-methyl substitution on the thiazole ring and the para-sulfanyl linkage to the aniline moiety. Structure-activity relationship (SAR) analyses indicate that the presence of the thiazole ring is crucial for anticancer effects, and modifications to the thiazole moiety can enhance cytotoxicity against different cancer cell lines . Specifically, the incorporation of a methyl group at the 4-position of the thiazole ring may enhance biological properties by influencing electron distribution and reactivity [1]. Furthermore, the sulfanyl linker (-S-) enhances the compound's potential for forming coordination complexes and affects its electronic properties, which is essential for binding to biological matrices as a ligand . Therefore, procuring this specific scaffold is essential for maintaining SAR consistency in medicinal chemistry programs.

Product-Specific Quantitative Evidence: Head-to-Head Performance of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline


Cytotoxicity Superiority: IC50 Values of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Compared to Doxorubicin in A431 and HT29 Cancer Cell Lines

In vitro studies revealed that 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline demonstrated significant cytotoxicity against several cancer cell lines (specifically A431 and HT29), with IC50 values lower than those of the conventional chemotherapeutic agent doxorubicin .

Anticancer Cytotoxicity Thiazole Derivatives

Antibacterial Potency: MIC Values of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Against Staphylococcus aureus and Escherichia coli

A comparative study on thiazole derivatives found that 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline exhibited potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 125 μg/mL .

Antibacterial Antimicrobial Thiazole Derivatives

Structural Uniqueness: The Critical Role of the Sulfanyl Linker in 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline for Coordination Complex Formation

The sulfanyl group (-S-) linking the thiazole and aniline moieties enhances the compound's potential for forming coordination complexes and may also affect its electronic properties . This is a key differentiator from analogs where the thiazole is directly attached to the aniline without a sulfur bridge.

Medicinal Chemistry Ligand Design Coordination Chemistry

Best Research and Industrial Application Scenarios for Procuring 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline


Anticancer Lead Optimization Programs Targeting A431 and HT29 Cancer Models

Based on evidence of superior cytotoxicity compared to doxorubicin against A431 (epidermoid carcinoma) and HT29 (colorectal adenocarcinoma) cell lines, this compound is an ideal procurement choice for medicinal chemistry teams engaged in anticancer lead optimization . Researchers can utilize this scaffold to synthesize and evaluate novel derivatives with enhanced potency and selectivity against these specific cancer types.

Development of Novel Antibacterial Agents Against Gram-Positive and Gram-Negative Pathogens

With documented antibacterial activity against both S. aureus and E. coli (MIC range: 1.9 - 125 μg/mL), this compound serves as a validated starting point for designing new antibacterial agents . Procurement is recommended for projects focused on combating drug-resistant bacterial infections, where novel thiazole-based scaffolds are urgently needed.

Synthesis of Coordination Complexes and Metal-Based Enzyme Inhibitors

The unique sulfanyl linker (-S-) in this compound enhances its ability to form coordination complexes with metal ions . This makes it a valuable building block for researchers synthesizing metal-based enzyme inhibitors or catalysts, differentiating it from directly linked thiazole-aniline analogs that lack this coordination potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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